Bms-066

Content Navigation

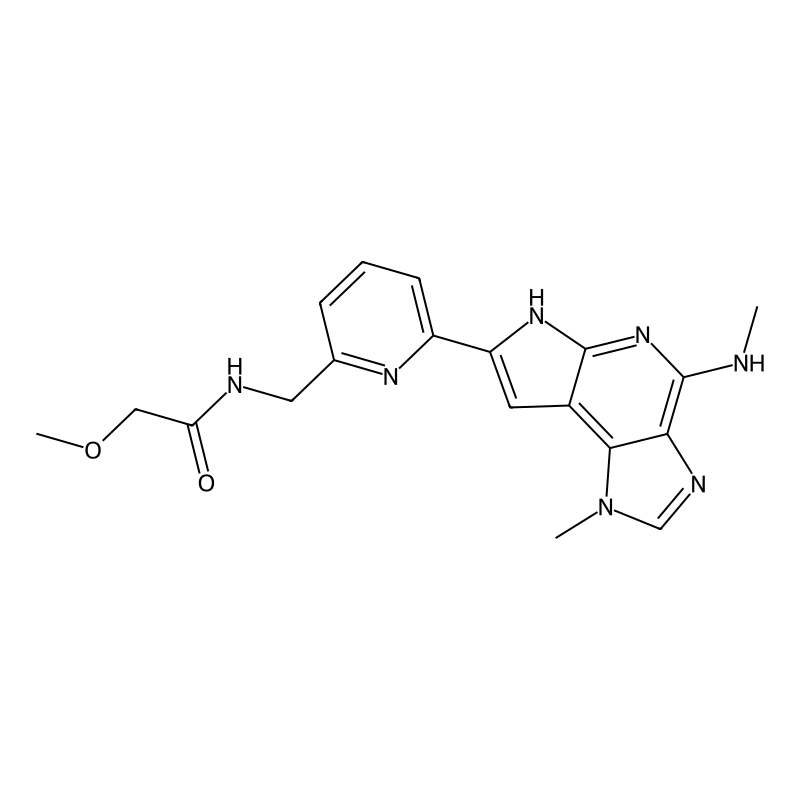

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmacological Profile & Mechanism of Action

BMS-066 functions as an ATP-competitive inhibitor that binds to the kinase domain of IKKβ [1]. The table below summarizes its core pharmacological characteristics:

| Property | Description |

|---|---|

| Primary Target | IKKβ (Inhibitor of κB kinase beta) [1] |

| Secondary Target | Tyk2 pseudokinase domain [1] |

| Mechanism | ATP-competitive inhibitor [1] |

| IC₅₀ for IKKβ | 9 nM [1] |

| IC₅₀ for Tyk2 | 72 nM [1] |

| Selectivity for IKKβ | >500-fold selective for IKKβ over IKKα; demonstrated high selectivity over a panel of 155+ kinases [1] |

Cellular Efficacy & Experimental Evidence

In cellular models, this compound inhibits IKKβ-catalyzed phosphorylation of its natural substrate, IκBα, and suppresses pro-inflammatory cytokine production [1].

| Assay Type | Experimental Findings |

|---|---|

| In Vitro Kinase Assay | Inhibits IKKβ-catalyzed phosphorylation of IκBα with an IC₅₀ of 9 nM [1]. |

| Human PBMC Assay | Inhibits LPS-induced TNF-α release with an IC₅₀ of ~150-200 nM (protein level) and similar potency at the mRNA level [1]. |

| In Vivo Efficacy | In a rat adjuvant-induced arthritis model, oral administration (5 and 10 mg/kg, once or twice daily) significantly reduced paw swelling and protected against bone resorption and loss of bone mass [1]. |

The mechanism of this compound and its effect on the NF-κB pathway can be visualized as follows:

Therapeutic Context of IKKβ Inhibition

Research into IKKβ inhibitors like this compound stems from the well-established role of the NF-κB pathway as a master regulator of inflammation, immunity, and cell survival [2] [3]. This pathway is constitutively active in many inflammatory diseases and cancers, making it an attractive therapeutic target [3].

- Challenges in Therapeutic Development: Despite the potent anti-inflammatory and anti-tumor effects of IKKβ inhibitors in pre-clinical models, their clinical translation has been challenging [3]. A major hurdle is on-target toxicity associated with systemic NF-κB inhibition, which can impact immune cell function, liver homeostasis, and skin physiology [3]. This underscores the importance of the high selectivity demonstrated by this compound to minimize off-target effects [1].

Experimental Protocol Summary

The key experiments used to characterize this compound can be summarized as follows. You may need to adapt reagent concentrations and cell numbers based on your specific system.

| Experiment | Key Steps |

|---|

| In Vitro Kinase Assay | 1. Incubate IKKβ enzyme with this compound. 2. Initiate reaction with ATP and IκBα substrate. 3. Measure phosphorylated IκBα output. | | Cellular Cytokine Inhibition (PBMC) | 1. Pre-incubate human PBMCs with this compound (5 mins). 2. Stimulate cells with LPS (e.g., 4 hours). 3. Measure TNF-α levels in supernatant by ELISA. | | In Vivo Arthritis Model | 1. Induce arthritis in rats (e.g., adjuvant injection). 2. Administer this compound orally (e.g., 5-10 mg/kg) starting day 1. 3. Monitor paw swelling; analyze joint inflammation and bone density. |

Key Insights for Researchers

- High Selectivity is Critical: The >500-fold selectivity of this compound for IKKβ over IKKα and its clean profile against a broad kinome are crucial features, as they help to minimize toxicities related to off-target kinase inhibition and disruption of the non-canonical NF-κB pathway [1] [3].

- Consider the Therapeutic Window: The promising efficacy of this compound in animal models exemplifies the potential of IKKβ inhibition. However, its progression also highlights the overarching challenge in the field: achieving a sufficient therapeutic window for chronic conditions despite potent on-target activity [3].

References

BMS-066 Tyk2 pseudokinase inhibitor discovery

The Discovery Strategy and Workflow

Faced with the challenge of creating a selective TYK2 inhibitor, Bristol Myers Squibb (BMS) scientists employed a chemogenomics-guided phenotypic screen. The conventional approach of targeting the kinase's active (ATP-binding) site failed due to high homology with JAK1, JAK2, and JAK3, leading to undesirable off-target inhibition [1]. The solution was a novel, multi-step workflow.

The dot code below outlines the key stages in the identification of BMS-066:

This unbiased screen was crucial for identifying the previously unexplored pseudokinase (JH2) domain of TYK2 as a viable target [1] [2]. This compound emerged from this process as a compound that potently inhibited the IL-23 signaling pathway.

Mechanism of Action: Pseudokinase Stabilization

This compound works through a unique allosteric mechanism rather than competing for the ATP-binding site [1] [2].

- Target: this compound binds to the TYK2 pseudokinase (JH2) domain [2] [3].

- Effect: Binding stabilizes the inhibitory interaction between the JH2 pseudokinase domain and the adjacent JH1 (catalytic) domain [2].

- Outcome: This stabilization blocks receptor-mediated activation of TYK2, preventing downstream signal transduction without directly inhibiting kinase catalysis [2].

This mechanism provided the sought-after selectivity, as the JH2 domain of TYK2 is structurally more distinct from the JH2 domains of other JAKs than the highly conserved catalytic domains [1] [4].

Key Experimental Data and Protocols

The characterization of this compound involved several critical experiments that confirmed its potency, selectivity, and cellular activity.

In Vitro Potency and Selectivity Profile

The table below summarizes the key in vitro biochemical and cellular data for this compound:

| Assay Type | Target / Process | Result (IC₅₀) | Description / Significance |

|---|---|---|---|

| Biochemical Assay | IKKβ | 9 nM | Primary target; >500-fold selective over IKKα [3]. |

| Biochemical Assay | TYK2 JH2 Domain | 72 nM | Measured via probe displacement assay [3]. |

| Cellular Assay | IL-23 Signaling | 1020 nM | In an IL-23-stimulated luciferase reporter assay [3]. |

| Cellular Assay | LPS-induced TNFα | 150 nM | In human PBMCs; demonstrates anti-inflammatory effect [3]. |

| Kinome Selectivity | 155 additional kinases | >30-fold selective | Against >95% of kinases tested at 10 µM [3]. |

Detailed Experimental Protocols

IL-23-stimulated Transcriptional Response Assay (Phenotypic Screen)

- Cell Line: kit225 human T cells stably integrated with an IRF1-GAS-Luc firefly luciferase reporter gene [2].

- Procedure: Cells were washed to remove IL-2 and incubated overnight. Test compounds were added, followed by stimulation with human IL-23 (0.02 µM). After a 5-hour incubation at 37°C, Bright-Glo luciferase reagent was added, and luminescence was measured [2].

- Hit Criteria: A hit cut-off was set at approximately >40% inhibition at 10 µM compound concentration [2].

TYK2 Pseudokinase Domain Binding Assay

Chemical Profile of this compound

This compound served as a critical proof-of-concept molecule, demonstrating that targeting the TYK2 pseudokinase domain was a viable and highly selective strategy for immunosuppression [1]. This pioneering work laid the direct foundation for the discovery and development of deucravacitinib (Sotyktu), the first FDA-approved TYK2 inhibitor [1].

References

- 1. Discovery moments: TYK2 pseudokinase inhibitor [plengegen.com]

- 2. Tyrosine Kinase 2-mediated Signal Transduction in T ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | JAK Inhibitor [medchemexpress.com]

- 4. Continuing Innovations on TYK2 Inhibition [bms.com]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Detailed Mechanism of Action

BMS-066 works through a unique allosteric mechanism rather than targeting the active ATP-binding site of the kinases' catalytic domains.

- Stabilization of Pseudokinase Domain: this compound binds specifically to the JH2 pseudokinase domain of Tyk2 [1] [2]. The crystal structure of this complex has been solved (PDB ID: 4WOV), providing a clear view of the binding mode [2].

- Allosteric Inhibition: By stabilizing the JH2 domain, this compound reinforces its natural autoinhibitory interaction with the adjacent JH1 catalytic domain. This prevents the receptor-mediated activation of Tyk2 without directly competing with ATP [1].

- Functional Selectivity: This mechanism results in high functional selectivity. This compound inhibits signaling downstream of the IL-23 and Type I interferon receptors (which are Tyk2-dependent) but does not affect signaling through IL-2 or thrombopoietin receptors (which are JAK1/JAK3 or JAK2-dependent) [1].

The following diagram illustrates the signaling pathway and mechanism of this compound.

This compound binds Tyk2 pseudokinase domain, blocking IL-23 signaling and gene transcription.

Experimental Data & Research Applications

In Vitro Data

This compound demonstrates high potency and selectivity in biochemical and cellular assays.

- Kinase Selectivity: In a broad kinome screen of 386 kinases, this compound showed >400-fold selectivity for IKKβ over more than 95% of the kinases tested. It was also highly selective for Tyk2 over other JAK family members [1].

- Cellular Anti-inflammatory Activity: In human peripheral blood mononuclear cells (PBMCs), this compound inhibited LPS-induced TNFα release with an IC₅₀ of approximately 150-200 nM [3] [4]. It also suppressed cytokine production at both the protein and mRNA levels [3].

In Vivo Data

This compound has shown efficacy in animal models of autoimmune disease.

- Experimental Arthritis: In a rat model of adjuvant-induced arthritis, once-daily oral administration of this compound at 5 and 10 mg/kg significantly reduced paw swelling. The 10 mg/kg dose provided nearly complete suppression of inflammation and protection against bone resorption and loss of bone mass [3] [4].

Key Experimental Protocols

The search results highlight several key methodologies used to study this compound.

1. IL-23-Stimulated Transcriptional Response Assay (High-Throughput) This cellular reporter assay was used to identify Tyk2 inhibitors like this compound [1].

- Cell Line: kit225 human T cells stably transfected with an IRF1-GAS-Luc firefly luciferase reporter gene.

- Procedure: Cells are washed and starved of IL-2 overnight. Test compounds are added, followed by stimulation with IL-23 (0.02 μM). After a 5-hour incubation, luciferase activity is measured using a reagent like Bright-Glo.

- Application: Used for primary compound screening and concentration-response (IC₅₀) determination [1].

2. Kinome-Wide Selectivity Profiling The selectivity of this compound was confirmed using a competitive binding assay.

- Platform: Ambit Biosciences KinomeScan (or similar).

- Method: Compounds are screened at a fixed concentration (e.g., 1 μM) against a large panel of kinases. The technology uses kinases fused to T7 phage or tagged with DNA. Competition with immobilized affinity ligands is measured via quantitative PCR.

- Data Output: Reports the percentage of control binding for each kinase, allowing for calculation of selectivity metrics [1].

3. In Vivo Efficacy in Arthritis Model The protocol for the adjuvant-induced arthritis model in rats is summarized below [3].

- Animal Model: Rats injected with adjuvant to induce inflammation.

- Dosing: this compound is administered orally, once daily, at doses such as 5 and 10 mg/kg.

- Key Readouts:

- Paw swelling: Measured periodically.

- Bone damage: Assessed via microcomputed tomography (micro-CT) and bone density measurements.

- Histopathology: Evaluation of joint inflammation and bone resorption.

Comparison with Other IKK Inhibitors

This compound is distinct from other IKK inhibitors. For context, the table below compares it with some referenced compounds.

| Inhibitor | Primary Target | Key Characteristics | Research Context |

|---|---|---|---|

| This compound | IKKβ & Tyk2 JH2 | Dual inhibitor, allosteric action via pseudokinase domain stabilization. | Studied for autoimmune diseases like arthritis [3] [1]. |

| BMS-345541 | IKK (pan-inhibitor) | Used as a reference compound in computational studies for IKKα inhibition. | Serves as a benchmark in docking studies [5]. |

| Noraristeromycin (NAM) | IKKα | Natural product; selective IKKα inhibitor. | Proposed as a safer, more targeted approach for cancer and inflammation [5]. |

This compound is a valuable research tool for selectively probing Tyk2 and IKKβ-dependent signaling pathways. Its unique allosteric mechanism, high selectivity, and demonstrated efficacy in disease models make it a compound of significant interest for developing therapeutics in autoimmunity and inflammation.

References

- 1. Tyrosine Kinase 2-mediated Signal Transduction in T ... [pmc.ncbi.nlm.nih.gov]

- 2. Experiment: 4WOV [rcsb.org]

- 3. This compound | JAK Inhibitor [medchemexpress.com]

- 4. - BMS | IκB/IKK | Tyrosine Kinases | TargetMol 066 [targetmol.com]

- 5. Investigating Natural Product Inhibitors of IKKα: Insights from ... [pmc.ncbi.nlm.nih.gov]

BMS-066 storage conditions stability

Storage Conditions & Solubility

The table below summarizes the handling and storage information for BMS-066 to maintain its stability [1].

| Property | Specification |

|---|---|

| Physical Form | Solid, Off-white to light yellow [1] |

| Molecular Weight | 379.42 g/mol [1] |

| CAS No. | 914946-88-6 [1] |

| Short-Term Storage | Room temperature (continental US) [1] |

| Long-Term Storage | Powder: -20°C (3 years) or 4°C (2 years) [1] |

| Solution Storage | In solvent: -80°C (6 months) or -20°C (1 month) [1] |

| Solubility in DMSO | 100 mg/mL (263.56 mM) [1] |

Experimental Stock Solution Preparation

For in vitro assays, this compound is highly soluble in DMSO. The following table outlines the preparation of stock solutions [1].

| Concentration | Volume to Add | Final Volume |

|---|---|---|

| 10 mM | 2.635 mL of solvent | 10 mL |

| 5 mM | 1.3178 mL of solvent | 10 mL |

| 1 mM | 0.2636 mL of solvent | 10 mL |

Note on Solvent: The provided solubility data uses DMSO, which is hygroscopic. Using newly opened, anhydrous DMSO is critical to achieve the stated concentration and avoid precipitation [1].

In Vivo Dosing Preparation

The search results provide two standard protocols for preparing dosing solutions for animal studies. Aliquot and store these solutions to avoid repeated freeze-thaw cycles [1].

Protocol 1: For high solubility and compatibility This protocol yields a clear solution of ≥ 2.5 mg/mL.

- Add 100 μL of DMSO stock solution (25.0 mg/mL) to 400 μL PEG300. Mix evenly.

- Add 50 μL Tween-80 to the mixture. Mix evenly.

- Add 450 μL of Saline to adjust the final volume to 1 mL [1].

Protocol 2: For longer-term dosing studies This protocol yields a clear solution of ≥ 2.5 mg/mL. It is recommended only if the continuous dosing period exceeds half a month.

- Add 100 μL of DMSO stock solution (25.0 mg/mL) to 900 μL of Corn Oil. Mix evenly [1].

Experimental Workflow for Stability Assessment

While the provided sources do not contain a long-term stability study for this compound specifically, you can adapt standard pharmaceutical practices to assess its stability in your formulations. The diagram below outlines a potential workflow, inspired by general stability study principles [2].

A proposed workflow for assessing this compound formulation stability over time.

Key Technical Considerations

- Stability-Indicating Methods: The stability study's validity depends on using analytical methods (e.g., HPLC) that can detect and quantify this compound and its degradation products. You must develop a method that can separate the parent compound from any potential breakdown products [2].

- Testing Parameters and Frequency: A comprehensive study should monitor physical appearance, pH, and concentration (assay) at defined intervals. Accelerated conditions (e.g., 40°C) can provide early stability indicators, while long-term conditions (e.g., 25°C) are essential for defining the actual shelf-life [2].

References

Application Note: In Vitro Evaluation of BMS-066

BMS-066 is a small molecule dual-inhibitor of IKKβ and the Tyk2 pseudokinase domain. It represents a novel allosteric approach to modulating key signaling pathways in autoimmune diseases, working by stabilizing the pseudokinase domain to block catalytic domain activation, rather than acting as a classical ATP-competitive inhibitor [1].

- Mechanism of Action: this compound binds to and stabilizes the pseudokinase domain (JH2) of Tyk2. This stabilizes an autoinhibitory interaction with the catalytic domain (JH1), thereby preventing receptor-mediated activation of Tyk2 and its downstream signaling. This allosteric mechanism is distinct from traditional kinase inhibitors that target the ATP-binding site of the catalytic domain [1].

- Key Signaling Pathways: this compound inhibits signal transduction downstream of the IL-23 receptor, which is critical in the pathogenesis of diseases like psoriasis and multiple sclerosis. It also inhibits Tyk2-dependent signaling through the Type I interferon receptor. Importantly, it demonstrates high functional selectivity, as it does not affect Tyk2-independent pathways such as IL-2 (JAK1/JAK3-dependent) or thrombopoietin (JAK2-dependent) receptor signaling [1].

Quantitative Profiling of this compound

The table below summarizes the key in vitro biochemical and cellular activity data for this compound.

Table 1: In Vitro Activity Profile of this compound

| Assay Type | Target / System | Measured Value (IC₅₀) | Description / Significance |

|---|---|---|---|

| Biochemical Assay | IKKβ | 9 nM [2] | Inhibits IKKβ-catalyzed phosphorylation in a cell-free system. |

| Biochemical Assay | Tyk2 Pseudokinase | 72 nM [2] | Measured via probe displacement assay; indicates direct binding. |

| Cellular Assay | IL-23 Signaling | 1020 nM [2] | Inhibition of IL-23-stimulated transcriptional response. |

| Cellular Assay | Human PBMCs | 150-200 nM [2] | Inhibition of LPS-induced TNFα protein and mRNA release. |

| Cellular Assay | Human PBMCs | ~200 nM [2] | Inhibition of IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells. |

| Selectivity | Kinome-wide (156 kinases) | >500-fold selective for IKKβ over IKKα; >400-fold selective over >95% of kinases tested [2] | Profiled at 10 μM; demonstrates high functional selectivity. |

Detailed Experimental Protocols

The following protocols are reconstructed from the methodologies described in the search results.

IL-23-Stimulated Transcriptional Response Assay

This protocol is used to evaluate the functional inhibition of the IL-23 signaling pathway by this compound in a cellular context [1].

- Cell Line: Kit225 human T lymphocytes, stably transfected with a firefly luciferase reporter gene under the control of an interferon-γ activation sequence (IRF1-GAS-Luc).

- Cell Preparation:

- Maintain cells in growth medium (RPMI, 10% FBS, 20 ng/ml recombinant IL-2).

- Wash cells three times in assay medium (phenol red-free RPMI, 10% heat-inactivated FBS) to remove IL-2.

- Incubate cells overnight in assay medium.

- Compound Treatment and Stimulation:

- Dispense test compounds (e.g., this compound) into assay plates via acoustic dispensing or dilution (final DMSO concentration of 0.5%).

- Add 65,000 cells per well.

- Add IL-23 (final concentration 0.02 μM) prepared in PBS with 0.1% BSA.

- Incubate the assay plate for 5 hours at 37°C.

- Detection and Readout:

- After incubation, add 25 μl of Bright-Glo luciferase reagent (Promega) to each well.

- Measure the luminescent signal using a compatible imager (e.g., ViewLux). A decrease in luminescence indicates inhibition of the IL-23 signaling pathway.

Kinome-Wide Selectivity Profiling

This competitive binding assay assesses the selectivity of this compound across a large panel of kinases to identify off-target interactions [1].

- Technology: The assay employs kinases produced as fusions to T7 phage or expressed in HEK-293 cells and tagged with DNA for PCR detection.

- Procedure:

- Incubate the kinase panel with the test compound (this compound was screened at 1 μM).

- Use resin-conjugated, non-selective kinase affinity ligands to capture kinases.

- Compounds that bind to the kinase will compete with the immobilized ligand, reducing the amount of kinase captured.

- Quantify the captured kinase using quantitative PCR.

- Data Analysis: The percentage control values are determined, with lower values indicating stronger binding (inhibition). For initial screening, a hit was often defined as >67% inhibition at 1 μM [1].

Tyk2 Pseudokinase Domain Binding Assay (Probe Displacement)

This assay directly measures the binding of this compound to the Tyk2 pseudokinase domain [2].

- Method: The specific methodology is not detailed in the provided search results. However, it is described as a "probe displacement assay" for the Tyk2 pseudokinase domain.

- Inference: This type of assay typically involves a labeled probe molecule that binds to the target domain. A test compound that binds to the same site will displace the probe, leading to a change in signal (e.g., fluorescence polarization, TR-FRET). The IC₅₀ value of 72 nM for this compound was derived from this method [2].

Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound and a generalized workflow for the key cellular assay.

Diagram 1: Mechanism of this compound Allosteric Inhibition. This compound binds to the Tyk2 pseudokinase domain (JH2), stabilizing its autoinhibitory interaction with the catalytic domain (JH1). This prevents IL-23 receptor-mediated activation of Tyk2 and subsequent downstream signaling, including STAT phosphorylation and pro-inflammatory gene transcription [1].

Diagram 2: IL-23 Transcriptional Response Assay Workflow. This cellular assay measures the functional consequence of Tyk2 inhibition by this compound, using luminescence as a readout for pathway activity [1].

Notes for Researchers

- Mechanism Confirmation: The unique allosteric mechanism of this compound means that standard catalytic kinase activity assays may not be suitable for its evaluation. Binding or cellular pathway assays, as described, are more appropriate [1].

- Data Gaps: The provided search results lack exhaustive protocol details for some assays, particularly the biochemical Tyk2 pseudokinase probe displacement assay and the IκBα phosphorylation assay in PBMCs. Consulting the primary literature cited in these results is essential for full experimental detail [1] [2].

- Selectivity Interpretation: The high selectivity profile of this compound makes it a valuable tool for dissecting the specific roles of IKKβ and Tyk2-dependent signaling in disease models without the confounding effects of broad kinase inhibition [2].

References

Comprehensive Application Notes and Protocols for BMS-066 in LPS-Stimulated Cytokine Production Studies in Human Peripheral Blood Mononuclear Cells (PBMCs)

Introduction to BMS-066

This compound is a potent dual inhibitor targeting both IKKβ (IκB kinase beta) and the Tyk2 pseudokinase domain, demonstrating significant potential for investigating inflammatory signaling pathways and developing therapeutic agents for autoimmune and inflammatory conditions. With IC₅₀ values of 9 nM and 72 nM against IKKβ and Tyk2 pseudokinase, respectively, this compound exhibits remarkable potency and selectivity, making it an excellent pharmacological tool for dissecting kinase-dependent inflammatory signaling mechanisms. [1] [2] The compound molecular weight is 379.42 g/mol with the chemical formula C₁₉H₂₁N₇O₂, and it is identified by CAS Number 914946-88-6. [1] [2]

In research settings, this compound has been shown to effectively inhibit lipopolysaccharide (LPS)-stimulated cytokine production in human peripheral blood mononuclear cells (PBMCs) at both protein and message levels, with IC₅₀ values of approximately 150-200 nM against TNF-α release and other inflammatory endpoints. [1] This application note provides detailed protocols and experimental data for utilizing this compound in studies of inflammatory signaling pathways, particularly focusing on LPS-induced cytokine production in PBMCs.

Mechanism of Action

Primary Molecular Targets

This compound exerts its anti-inflammatory effects through dual kinase inhibition at two critical points in inflammatory signaling cascades:

IKKβ Inhibition: this compound potently inhibits IKKβ-catalyzed phosphorylation of IκBα with an IC₅₀ of 9 nM, demonstrating over 500-fold selectivity for IKKβ over the closely related IKKα. This inhibition prevents IκBα degradation, thereby maintaining NF-κB in its inactive state within the cytoplasm and reducing transcription of pro-inflammatory genes. [1]

Tyk2 Pseudokinase Domain Targeting: Unlike conventional kinase inhibitors that target catalytic domains, this compound binds to the Tyk2 pseudokinase domain (JH2 domain) with an IC₅₀ of 72 nM, stabilizing autoinhibitory interactions that prevent receptor-mediated activation of the adjacent catalytic domain. This novel mechanism represents a unique approach to targeting JAK-STAT signaling pathways implicated in autoimmunity. [3]

Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways affected by this compound in LPS-stimulated PBMCs:

Figure 1: this compound Inhibition of NF-κB and JAK-STAT Signaling Pathways in LPS-Stimulated PBMCs. This compound targets both IKKβ in the canonical NF-κB pathway and the Tyk2 pseudokinase domain in the IL-23 signaling pathway, resulting in reduced production of pro-inflammatory cytokines. [1] [3]

Quantitative Profiling and Biological Activity

Inhibitory Potency and Selectivity Profile

Table 1: this compound Inhibitory Potency Against Primary Targets and Selectivity Profile [1] [2]

| Target/Metric | IC₅₀ Value | Experimental System | Context |

|---|---|---|---|

| IKKβ | 9 nM | In vitro kinase assay | Direct inhibition of IKKβ-catalyzed phosphorylation |

| Tyk2 Pseudokinase | 72 nM | Probe displacement assay | Binding to Tyk2 JH2 domain |

| IL-23 Reporter | 1020 nM | Cellular reporter assay | Functional inhibition in kit225 cells |

| PBMC TNF-α Release | 150-200 nM | LPS-stimulated human PBMCs | Inhibition of cytokine production |

| Selectivity (IKKβ vs IKKα) | >500-fold | Kinase panel | Specificity within IKK complex |

| Selectivity (IKKβ vs Brk) | >30-fold | Kinase panel | Specificity against closest off-target |

Cytokine Inhibition Profile in PBMCs

Table 2: this compound-Mediated Inhibition of Cytokine Production in LPS-Stimulated Human PBMCs [1] [4] [5]

| Cytokine | Inhibition IC₅₀ | Stimulation Conditions | Measurement Method | Time Course |

|---|---|---|---|---|

| TNF-α | 150-200 nM | 1 μg/mL LPS | ELISA | Peak at 4-6 hours |

| IL-1β | ~200 nM | 1 μg/mL LPS | ELISA | Peak at 6 hours |

| IL-6 | ~200 nM | 1 μg/mL LPS | ELISA | Peak at 6 hours |

| IL-10 | Not determined | 1 μg/mL LPS | ELISA | Rising through 24 hours |

| Message Level | ~200 nM | 1 μg/mL LPS | mRNA analysis | 4-hour stimulation |

In Vitro Protocol: LPS-Stimulated Cytokine Production in PBMCs

PBMC Isolation and Culture

Materials:

- Human peripheral blood (heparinized, collected from healthy donors or patients)

- Ficoll-Paque density gradient medium (commercially available)

- RPMI-1640 culture medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin

- This compound stock solution: Prepare at 10-100 mM in DMSO, store at -20°C

- LPS (E. coli serotype): Prepare 1 mg/mL stock in PBS, store at -20°C

- 24-well or 96-well cell culture plates

- Centrifuge and sterile tissue culture hood

Procedure:

PBMC Isolation:

- Layer 6 mL of heparinized blood over 4 mL of Ficoll-Paque in a 15 mL centrifuge tube

- Centrifuge at 400 × g for 30-35 minutes at room temperature without brake

- Carefully collect the PBMC layer at the interface and transfer to a new tube

- Wash cells three times with PBS by centrifuging at 300 × g for 10 minutes

- Count cells using trypan blue exclusion and adjust concentration to 1-3 × 10⁶ cells/mL in complete RPMI-1640 medium [4] [6]

Cell Plating and this compound Treatment:

- Plate PBMC suspension in 24-well plates (1 mL/well at 1 × 10⁶ cells/mL)

- Prepare serial dilutions of this compound in complete medium from DMSO stock (final DMSO concentration ≤0.1%)

- Pre-treat cells with this compound (typically 1 nM-10 μM range) for 30-60 minutes before LPS stimulation

- Include vehicle control (0.1% DMSO) and positive inhibition controls

LPS Stimulation and Sample Collection:

- Stimulate cells with LPS at final concentration of 1 μg/mL

- Incubate cells at 37°C, 5% CO₂ for 4-24 hours depending on endpoint

- For time-course studies, collect supernatants at 0, 3, 6, 12, and 24 hours post-stimulation

- Centrifuge supernatants at 1000 × g for 10 minutes to remove cells and debris

- Store aliquots at -80°C until analysis [4] [5]

Endpoint Analysis and Quality Control

Cytokine Measurement:

- ELISA: Use commercial ELISA kits for TNF-α, IL-1β, IL-6, IL-10 according to manufacturer protocols

- Multiplex assays: Utilize cytokine bead arrays or similar multiplex platforms for simultaneous measurement of multiple cytokines

- mRNA analysis: Extract RNA for qRT-PCR analysis of cytokine message levels after 4 hours stimulation

Data Analysis:

- Calculate percentage inhibition relative to LPS-stimulated vehicle controls

- Determine IC₅₀ values using non-linear regression of concentration-response data

- Perform statistical analysis using appropriate methods (one-way ANOVA with post-hoc tests)

Quality Control Notes:

- Maintain cell viability >90% in all experiments as determined by trypan blue exclusion

- Include reference inhibitors (e.g., known IKK inhibitors) as comparative controls

- Ensure LPS response robustness with minimum 5-fold increase in TNF-α vs unstimulated controls

In Vivo Protocol: Adjuvant-Induced Arthritis Model

Animal Model and Dosing

Materials:

- Animals: Lewis rats or appropriate rodent strain (typically 6-8 weeks old)

- This compound formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (prepare fresh)

- Complete Freund's Adjuvant (for arthritis induction)

- Calipers (for paw volume measurement)

- Microcomputed tomography system (for bone analysis)

Procedure:

Arthritis Induction and Dosing:

- Induce arthritis by injection of Complete Freund's Adjuvant into tail base or paw

- Administer this compound orally at 5 and 10 mg/kg doses once daily starting day 1

- Include vehicle-treated control group (n=6-8 animals per group)

- Monitor paw swelling regularly using calipers or plethysmometry

Endpoint Analysis:

- Assess paw swelling and clinical scores throughout study (typically 14-21 days)

- Collect serum for drug level monitoring and cytokine analysis

- Analyze joint histology for inflammation and bone resorption

- Perform microcomputed tomography for bone density and architecture [1]

Pharmacokinetic/Pharmacodynamic Relationship:

- In satellite animals, collect serial blood samples after single dose for drug level analysis

- Compare exposure levels to cellular IC₅₀ values

- Note: 5 mg/kg dose provides significant efficacy while 10 mg/kg shows nearly complete suppression of inflammation and bone resorption [1]

Research Applications

This compound serves as a valuable research tool in multiple contexts:

Autoimmune Disease Research: Particularly relevant for studying rheumatoid arthritis, psoriasis, and multiple sclerosis due to its dual inhibition of NF-κB and IL-23 signaling pathways, both implicated in autoimmune pathogenesis. [3]

Cytokine Signaling Studies: Enables dissection of Tyk2-dependent and IKKβ-dependent signaling pathways in immune cells, especially in response to Toll-like receptor activation by LPS.

Drug Discovery: Provides a reference compound for developing selective kinase inhibitors with novel mechanisms of action, particularly pseudokinase-targeting therapeutics.

Inflammation Biology: Facilitates investigation of cytokine networks and cross-talk between innate and adaptive immune responses through its effect on multiple pro-inflammatory cytokines.

References

- 1. This compound | JAK Inhibitor [medchemexpress.com]

- 2. - BMS | IκB/IKK | Tyrosine Kinases | TargetMol 066 [targetmol.com]

- 3. Tyrosine Kinase 2-mediated Signal Transduction in T ... [pmc.ncbi.nlm.nih.gov]

- 4. Effect of LPS on Cytokine Secretion from Peripheral Blood ... [pmc.ncbi.nlm.nih.gov]

- 5. Dynamics of cytokine in human production ... peripheral blood [pubmed.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide stimulation test on cultured PBMCs ... [pmc.ncbi.nlm.nih.gov]

BMS-066 IKKβ-catalyzed phosphorylation assay

Introduction to BMS-066 and IKKβ

This compound is a potent and selective small-molecule inhibitor that primarily targets the Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta (IKKβ). IKKβ is a central serine/threonine kinase within the IKK complex, which is the primary activator of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway [1] [2]. The NF-κB pathway regulates the expression of genes critical for immune responses, inflammation, and cell survival, and its constitutive activation is implicated in various inflammatory diseases and cancers [2]. This compound exerts its effect by potently inhibiting IKKβ-catalyzed phosphorylation events, thereby suppressing the downstream activation of NF-κB and the transcription of pro-inflammatory genes [3] [4].

The following application notes detail the experimental protocols and quantitative data for utilizing this compound in both in vitro and cellular settings to investigate IKKβ function and NF-κB pathway modulation.

Quantitative Profile of this compound

The table below summarizes the key quantitative data for this compound, essential for experimental design and data interpretation.

Table 1: Key Quantitative Data for this compound

| Parameter | Value | Context / Assay Description |

|---|---|---|

| IC₅₀ for IKKβ | 9 nM | In vitro kinase assay measuring inhibition of IKKβ-catalyzed phosphorylation [3] [4]. |

| IC₅₀ for Tyk2 | 72 nM | Probe displacement assay against Tyk2 pseudokinase domain [3] [4]. |

| Selectivity over IKKα | >500-fold | IC₅₀ for IKKα > 4.5 µM [3] [4]. |

| Cellular IC₅₀ (TNFα inhibition) | ~150-200 nM | Inhibition of LPS-induced TNFα release in human PBMCs [3] [4]. |

| Cellular IC₅₀ (IκBα phosphorylation) | ~200 nM | Inhibition of IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells [3] [4]. |

| Molecular Weight | 379.42 g/mol | Chemical formula: C₁₉H₂₁N₇O₂ [3] [5]. |

| Purity | ≥98.0% | As per Certificate of Analysis (CoA) [5]. |

Experimental Protocols

In Vitro IKKβ Kinase Inhibition Assay

This protocol measures the direct inhibition of IKKβ kinase activity by this compound.

Materials:

- Recombinant active IKKβ enzyme.

- IκBα or a similar substrate protein/peptide.

- ATP solution.

- This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a concentration series for the assay [4].

- Positive control inhibitor (e.g., another known IKKβ inhibitor).

- Kinase assay buffer.

Procedure:

- Reaction Setup: In a kinase reaction tube, mix the IKKβ enzyme with the substrate (IκBα) in assay buffer.

- Inhibitor Addition: Add this compound at the desired concentrations (e.g., from 1 nM to 1 µM). Include a vehicle control (DMSO only) and a positive control.

- Reaction Initiation: Start the kinase reaction by adding ATP containing [γ-³²P]ATP or using a non-radioactive ADP-Glo Kinase Assay system.

- Incubation: Incubate the reaction mix at 30°C for a predetermined time (e.g., 30-60 minutes).

- Reaction Termination: Stop the reaction by adding EDTA or Laemmli buffer.

- Phosphorylation Detection:

- Option A (Radioactive): Separate proteins by SDS-PAGE, transfer to a membrane, and visualize phosphorylated substrate using autoradiography or a phosphor imager.

- Option B (Luminescent): Use the ADP-Glo Kit to quantify ADP formation, which is proportional to kinase activity.

- Data Analysis: Calculate the percentage of kinase activity inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cellular Assay: Inhibition of LPS-Induced Signaling in PBMCs

This protocol assesses the functional efficacy of this compound in a more physiologically relevant cellular context.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs).

- Lipopolysaccharide (LPS).

- This compound: Prepare stock in DMSO and dilute in cell culture medium. Ensure final DMSO concentration is low (e.g., ≤0.1%) to avoid cytotoxicity [3] [4].

- Cell culture medium and reagents.

Procedure:

- Cell Preparation: Isolate and plate PBMCs in appropriate culture plates.

- Pre-treatment: Pre-treat cells with this compound (e.g., concentration range from 50 nM to 1 µM) or vehicle control for a short period (e.g., 5-30 minutes) [3] [4].

- Stimulation: Stimulate the NF-κB pathway by adding LPS to the culture medium.

- Incubation: Continue incubation for the desired endpoint (e.g., 4 hours for TNFα protein measurement, 30-60 minutes for IκBα phosphorylation analysis).

- Endpoint Analysis:

- Protein Level (TNFα): Collect cell culture supernatant. Measure the level of secreted TNFα using a standard ELISA kit [4].

- mRNA Level (TNFα): Extract total RNA from cells. Perform RT-qPCR to quantify TNFα mRNA expression.

- IκBα Phosphorylation: Lyse cells and extract proteins. Analyze the phosphorylation status of IκBα and total IκBα levels by Western blotting using phospho-specific and total protein antibodies.

- Data Analysis: Calculate the percentage inhibition of TNFα production or IκBα phosphorylation relative to LPS-stimulated, vehicle-treated controls to determine the cellular IC₅₀.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the NF-κB signaling pathway and the specific point of inhibition by this compound.

Diagram 1: Mechanism of this compound action. This compound specifically inhibits the IKKβ subunit within the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps the NF-κB transcription factor complex in the cytoplasm, thereby inhibiting the expression of pro-inflammatory target genes such as TNFα and IL-1β. The cellular assay using LPS-stimulated PBMCs measures the downstream functional consequences of this inhibition.

Critical Considerations for Researchers

- Selectivity: While this compound demonstrates excellent selectivity for IKKβ over IKKα and a broad kinase panel, researchers should be mindful of its potent activity against Tyk2 (IC₅₀ = 72 nM), particularly in models where JAK-STAT signaling is relevant [3] [4].

- In Vivo Application: For in vivo studies, such as rodent models of arthritis, this compound has shown efficacy. Serum drug level measurements indicate that a single oral dose (5-10 mg/kg) can provide coverage for several hours [3] [4]. Formulation in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to prepare a clear solution for administration [4].

- Stability and Solubility:

- Solid Form: Store powder at -20°C (3-year stability) or 4°C (2-year stability).

- Solution Form: Stock solutions in DMSO (e.g., 100 mg/mL) should be stored at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [4] [5].

- For cellular assays, this compound is soluble in DMSO up to 263 mM. A typical working concentration in cell culture is 10 µM, requiring a 1:1000 dilution of the DMSO stock [4].

References

- 1. The Role of NF-κB in Physiological Bone Development ... [mdpi.com]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the... [pmc.ncbi.nlm.nih.gov]

- 3. - BMS | IκB/IKK | Tyrosine Kinases | TargetMol 066 [targetmol.com]

- 4. This compound | JAK Inhibitor [medchemexpress.com]

- 5. COA of BMS - 066 | Certificate of Analysis | AbMole BioScience [abmole.com]

Comprehensive Application Notes and Protocols for BMS-066: A Selective TYK2 Pseudokinase Domain Inhibitor

Introduction to BMS-066 and Its Mechanism of Action

This compound represents a novel class of allosteric kinase inhibitors that target the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2) rather than the conventional catalytic (JH1) domain. This unique mechanism differentiates it from traditional ATP-competitive kinase inhibitors and provides exceptional functional selectivity for TYK2 over other Janus kinase (JAK) family members. TYK2 is an intracellular signaling kinase that mediates key cytokine pathways implicated in autoimmune diseases, including IL-23, IL-12, and type I interferons. The pseudokinase domain, once considered a "dead" kinase domain, actually serves critical regulatory functions, maintaining the kinase in an autoinhibited state until cytokine receptor engagement triggers activation.

This compound functions by stabilizing the inhibitory interaction between the pseudokinase and catalytic domains of TYK2, effectively locking the kinase in an inactive conformation and preventing receptor-mediated activation. This allosteric mechanism was discovered through innovative phenotypic screening approaches that identified compounds capable of inhibiting IL-23 signaling in T cells without significant activity against JAK2 or JAK3. By targeting the less conserved pseudokinase domain rather than the highly conserved catalytic domain shared across JAK family members, this compound achieves unprecedented selectivity for TYK2, minimizing off-target effects that plague conventional JAK inhibitors and providing a valuable tool for dissecting TYK2-specific biology in experimental systems [1] [2].

Table 1: Key Characteristics of this compound

| Property | Description | Significance |

|---|---|---|

| Molecular Target | TYK2 pseudokinase domain (JH2) | Allosteric mechanism avoids conserved catalytic site |

| Primary Mechanism | Stabilization of autoinhibitory conformation | Prevents receptor-mediated TYK2 activation |

| Selectivity Advantage | >400-fold selective for TYK2 over 95% of kinome | Minimal off-target effects |

| Cellular Pathway | Inhibits IL-23, IL-12, and type I IFN signaling | Targets key autoimmune disease pathways |

| Therapeutic Potential | Anti-inflammatory and immunomodulatory effects | Promise for autoimmune conditions without JAK-related toxicity |

Quantitative Profiling of this compound Activity

Comprehensive profiling of this compound across biochemical, cellular, and in vivo models has established its potency, selectivity, and therapeutic potential. In direct binding assays, this compound demonstrates high-affinity interaction with the TYK2 pseudokinase domain, with an IC₅₀ of 72 nM in probe displacement assays. Interestingly, it also shows potent activity against IKKβ (IC₅₀ = 9 nM), though follow-up studies determined that the functional effects in cellular models are primarily mediated through TYK2 inhibition. The exceptional kinome-wide selectivity of this compound is evidenced by screening against 386 kinases, where it exhibited >400-fold selectivity for TYK2 over 95% of the tested kinases, with only six kinases showing >75% inhibition at 10 μM concentration [3].

In cellular models relevant to autoimmune disease, this compound effectively inhibits inflammatory cytokine production. The compound demonstrates an IC₅₀ of approximately 150-200 nM against LPS-induced TNFα production in human peripheral blood mononuclear cells (PBMCs), with similar potency against cytokine message levels. Furthermore, this compound inhibits IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells with comparable potency, confirming its functional activity in biologically relevant systems. In in vivo models of inflammation, once-daily oral administration of this compound at 5 and 10 mg/kg significantly reduces paw swelling in a rat adjuvant-induced arthritis model, with higher doses providing nearly complete suppression of inflammation and protection against bone resorption and joint damage, as confirmed by microcomputed tomography and histopathological analysis [3].

Table 2: Quantitative Profiling Data for this compound

| Assay System | Parameter Measured | Result | Reference |

|---|---|---|---|

| Biochemical Assays | TYK2 pseudokinase domain probe displacement IC₅₀ | 72 nM | [3] |

| IKKβ inhibition IC₅₀ | 9 nM | [3] | |

| Kinase selectivity (>400-fold selective) | >95% of 386 kinases tested | [3] | |

| Cellular Assays | Inhibition of LPS-induced TNFα release in human PBMCs IC₅₀ | 150 nM | [3] |

| Inhibition of IL-23-stimulated reporter assay IC₅₀ | 1020 nM | [1] | |

| Inhibition of IKKβ-catalyzed phosphorylation of IκBα | ~200 nM | [3] | |

| In Vivo Models | Effective dose in rat adjuvant-induced arthritis model | 5-10 mg/kg (oral, once daily) | [3] |

| Serum coverage duration above cellular IC₅₀ | ~3 hours (single dose) | [3] |

Experimental Protocols

TYK2 Pseudokinase Domain Probe Displacement Assay

The probe displacement assay measures the ability of this compound to compete with a immobilized ligand for binding to the TYK2 pseudokinase domain, providing a direct measurement of compound binding affinity. Begin by expressing and purifying the recombinant TYK2 JH2 domain (amino acids 558-871) using a baculovirus system in insect cells. Coat assay plates with streptavidin and immobilize a biotinylated probe ligand that binds the TYK2 pseudokinase domain with known affinity. Incubate the purified TYK2 JH2 domain (at 0.5-1 nM concentration) with varying concentrations of this compound (typically spanning 0.1 nM to 10 μM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20) for 60 minutes at room temperature. Transfer the mixture to probe-coated plates and incubate for 30 minutes to allow unbound TYK2 JH2 to associate with immobilized ligand.

After incubation, wash plates to remove unbound protein and detect bound TYK2 JH2 using a specific primary antibody followed by HRP-conjugated secondary antibody with chemiluminescent detection. Calculate percentage inhibition for each this compound concentration relative to DMSO control wells (0% inhibition) and wells with excess unlabeled probe (100% inhibition). Plot concentration-response curves and determine IC₅₀ values using four-parameter nonlinear regression analysis. This assay confirmed an IC₅₀ of 72 nM for this compound displacement of the probe ligand from the TYK2 pseudokinase domain, demonstrating direct binding to the intended target [3] [1].

IL-23-Stimulated Transcriptional Response Assay

This cellular phenotypic assay evaluates the functional consequences of TYK2 inhibition by measuring IL-23-dependent luciferase reporter expression. Begin with kit225 human T cells stably transduced with a luciferase reporter gene under control of interferon-γ activation sequence (IRF1-GAS-Luc). Maintain cells in RPMI medium containing 10% FBS, 2 mM L-glutamine, and 20 ng/mL recombinant IL-2. Prior to assay, wash cells three times in assay medium (phenol red-free RPMI, 10% heat-inactivated FBS, 1% penicillin/streptomycin) to remove IL-2 and incubate overnight in assay medium.

Prepare compound plates by dispensing this compound in serial dilutions (typically from 10 μM to 0.1 nM in half-log increments) using acoustic dispensing technology, with DMSO concentration normalized to 0.5% across all wells. Add 65,000 cells per well in 30 μL assay medium, followed by IL-23 at a final concentration of 0.02 μM. Include control wells with DMSO only (no inhibition) and reference inhibitor for comparison. Incubate plates for 5 hours at 37°C in a humidified 5% CO₂ incubator. After incubation, add 25 μL Bright-Glo luciferase reagent (Promega) per well, incubate for 5 minutes, and measure luminescence using a plate reader (e.g., ViewLux). Calculate percentage inhibition relative to DMSO-treated controls and determine IC₅₀ values using nonlinear regression analysis. This assay demonstrated an IC₅₀ of 1020 nM for this compound in the IL-23-stimulated reporter assay [1].

In Vivo Efficacy Assessment in Adjuvant-Induced Arthritis

The in vivo therapeutic potential of this compound can be evaluated using a rat adjuvant-induced arthritis model. Induce arthritis in Lewis rats (150-200 g) by intradermal injection of 0.5 mg heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail. Randomize animals into treatment groups (typically n=8-10 per group) to receive either vehicle or this compound suspended in appropriate formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80) at doses of 1, 5, and 10 mg/kg. Administer treatments orally once daily beginning on day 1 (day of adjuvant injection) and continue throughout the study duration (typically 21 days).

Measure paw volume every 2-3 days using a plethysmometer. At study endpoint, collect blood for serum drug level measurements using LC-MS/MS, and isolate hind paws for histopathological analysis and microcomputed tomography. For histopathology, decalcify joints, embed in paraffin, section, and stain with hematoxylin and eosin or Safranin O for evaluation of inflammation, cartilage damage, and bone resorption. For microcomputed tomography, scan intact hind limbs at high resolution to quantify bone density, erosion, and joint architecture. Analyze data using one-way ANOVA with post-hoc Dunnett's test comparing treatment groups to vehicle controls. This protocol demonstrated that this compound at 5 and 10 mg/kg significantly reduced paw swelling and protected against bone destruction in this inflammatory arthritis model [3].

Research Applications of this compound

This compound serves as a valuable tool compound for dissecting TYK2-specific biology in both basic research and drug discovery contexts. Its exceptional selectivity profile makes it particularly useful for interrogating the functional contributions of TYK2-mediated signaling in complex biological systems where multiple JAK family members are present. Researchers can utilize this compound to specifically inhibit IL-23, IL-12, and type I interferon signaling without confounding effects from inhibition of JAK1, JAK2, or JAK3, enabling clear attribution of phenotypic effects to TYK2 inhibition.

In autoimmune disease research, this compound has been instrumental in validating TYK2 as a therapeutic target for conditions including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The compound's demonstrated efficacy in reducing inflammation and tissue damage in experimental arthritis models, coupled with its favorable pharmacokinetic properties, provides strong preclinical proof-of-concept for TYK2 inhibition as a therapeutic strategy. Additionally, this compound can be used to model the functional consequences of protective TYK2 genetic variants like the P1104A polymorphism, which is associated with reduced risk for multiple autoimmune diseases through approximately 70-80% loss of TYK2 function. This genetic validation strengthens confidence in TYK2 as a therapeutic target with anticipated clinical efficacy and acceptable safety profile [2] [4].

The discovery and characterization of this compound also established the pharmacological feasibility of targeting pseudokinase domains for therapeutic purposes, creating a precedent that has inspired similar approaches for other challenging drug targets. As the first-reported selective TYK2 pseudokinase domain binder, this compound paved the way for development of clinical candidates like deucravacitinib, which recently received FDA approval for moderate-to-severe plaque psoriasis and represents the first approved therapeutic that acts through pseudokinase domain stabilization [2].

Conclusion

This compound represents a pioneering example of allosteric kinase inhibition through pseudokinase domain stabilization, providing both a valuable research tool and a prototype for novel therapeutic development. Its well-characterized binding properties, cellular activity, and in vivo efficacy make it an excellent choice for investigators seeking to interrogate TYK2-specific biology in complex experimental systems. The detailed protocols presented herein enable researchers to implement robust assays for evaluating compound activity across biochemical, cellular, and in vivo contexts, facilitating the continued exploration of TYK2 as a therapeutic target and the development of improved pseudokinase-directed inhibitors.

The exceptional selectivity profile of this compound, achieved through its unique allosteric mechanism, highlights the potential of pseudokinase-targeting approaches to overcome the selectivity challenges that have limited development of conventional kinase inhibitors, particularly for closely related kinase family members. As research continues to elucidate the diverse regulatory functions of pseudokinase domains across the kinome, this compound serves as an important proof-of-concept for targeting these previously "undruggable" domains, opening new avenues for therapeutic intervention in autoimmune diseases, cancer, and other pathological conditions.

References

BMS-066 IL-23-stimulated reporter assay

Detailed Experimental Protocol

Cell Culture and Preparation

1.1 Cell Line Maintenance

- Kit225/cystatin A T Cells: Culture in RPMI medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/ml recombinant IL-2 [1].

- Engineered DT40 Cells: Culture according to standard protocols, maintaining selection pressure to preserve reporter and receptor expression [2].

1.2 Pre-Assay Processing

- Wash cells three times with assay medium (phenol red-free RPMI, 10% heat-inactivated FBS) to remove residual IL-2 [1].

- Incubate washed cells overnight in assay medium to cytokine-starve prior to assay initiation [1].

Assay Setup and Execution

2.1 Compound Dispensing

- Dispense test compounds into assay plates via acoustic dispensing or other precision liquid handling methods [1] [2].

- Use DMSO concentration not exceeding 0.5% to maintain cell viability [1].

2.2 Cell and Reagent Addition

- Plate 65,000 cells per well in a total volume of 30 µL [1].

- Add IL-23 stimulus at a final concentration of 0.02 µM prepared in PBS with 0.1% BSA [1].

- Include control wells with:

- Vehicle control (DMSO only, no inhibitor)

- Maximum inhibition control (pan-JAK inhibitor, e.g., 1 µM tofacitinib) [2]

- Background control (no IL-23 stimulation)

2.3 Incubation and Detection

- Incubate assay plates for 5 hours at 37°C, 5% CO₂ [1].

- Add 25 µL Bright-Glo Luciferase Assay Reagent per well [1].

- Measure luminescent signal using a compatible detector (e.g., ViewLux or GloMax Discover System) [1] [3].

Data Analysis and Interpretation

3.1 Calculation of Inhibition

- Calculate percentage inhibition using the formula: % Inhibition = [1 - (Lsample - Lmin)/(Lmax - Lmin)] × 100 where Lsample = luminescence of test well, Lmax = mean luminescence of vehicle control (DMSO + IL-23), Lmin = mean luminescence of maximum inhibition control (pan-JAK inhibitor + IL-23).

3.2 Assay Validation Parameters

- The assay is considered robust when Z' factor > 0.5 [2].

- Signal-to-background ratio should exceed 7-fold [2].

- Hit criteria for primary screens is typically >66.9% inhibition at 10 µM compound concentration [2].

IL-23 Signaling Pathway

The IL-23 signaling pathway involves a carefully orchestrated sequence of events from receptor binding to gene transcription. The following diagram illustrates this process and the precise point where the reporter assay measures activity:

The assay specifically measures the final step in this pathway - the luminescence output resulting from STAT-driven luciferase expression.

Experimental Workflow

The entire screening process from cell preparation to hit identification follows a streamlined workflow:

Counter-Screening and Hit Validation

4.1 Specificity Counter-Screening

- Confirm IL-23 pathway specificity using IFN-γ signaling assays with identical reporter configuration [2].

- Eliminate compounds showing >33% inhibition in IFN-γ counter-screen to ensure selectivity [2].

4.2 Cytotoxicity Assessment

- Incubate IL-23 reporter cells with compounds overnight [2].

- Measure cell viability using standard methods (e.g., ATP-based assays) [2].

- Exclude cytotoxic compounds (approximately 66% of initial hits) from further consideration [2].

4.3 Dose-Response Characterization

- Evaluate confirmed hits in 10-point, half-log concentration response assays [1].

- Select compounds demonstrating IC50 < 7 µM and ≥80% inhibition of IL-23 activity with >3-fold selectivity over IFN-γ inhibition [2].

Troubleshooting Guide

| Problem | Potential Cause | Solution |

|---|---|---|

| Low Z' factor | High well-to-well variability | Check cell dispensing accuracy; ensure consistent IL-23 preparation |

| Poor signal-to-background | Inadequate IL-23 stimulation | Titrate IL-23 concentration; verify receptor expression |

| High background signal | Incomplete IL-2 washout | Increase wash steps; verify starvation period |

| Low hit confirmation rate | Compound interference or cytotoxicity | Implement earlier cytotoxicity screening; use purified compounds |

Research Applications

This IL-23-stimulated reporter assay represents a powerful tool for:

- Drug Discovery: Identifying novel Tyk2 pseudokinase domain stabilizers that allosterically inhibit IL-23 signaling [1]

- Mechanistic Studies: Investigating IL-23 signaling biology and pathway modulation [4]

- Selectivity Profiling: Developing therapeutics that avoid JAK2-mediated hematological side effects [1]

The assay enables discovery of compounds that stabilize the Tyk2 pseudokinase domain, blocking receptor-mediated activation of the catalytic domain - a novel approach to targeting IL-23-dependent autoimmunity with potentially greater selectivity than catalytic inhibitors [1].

References

Comprehensive Application Notes and Protocols for the Adjuvant-Induced Arthritis (AIA) Model in Preclinical Research

Introduction to the Adjuvant-Induced Arthritis Model

The Adjuvant-Induced Arthritis (AIA) model represents one of the most extensively utilized experimental systems for studying rheumatoid arthritis (RA) pathogenesis and evaluating potential therapeutic interventions. First established in 1956 by Pearson, this model involves the administration of Complete Freund's Adjuvant (CFA)—a suspension of heat-killed mycobacteria in mineral oil—to susceptible rodent strains [1] [2]. The resulting condition manifests as a systemic polyarthritis characterized by joint swelling, synovial proliferation, and eventual destruction of cartilage and bone [3]. While initially considered a model for rheumatoid arthritis, current understanding positions AIA as more appropriate for studying reactive arthritis due to differences in histological and immunological features compared to human RA [2].

The immunological mechanisms underlying AIA induction involve complex interactions between innate and adaptive immune systems. Although not fully elucidated, the process is known to depend significantly on CD4+ T cells, as evidenced by the correlation between disease susceptibility and specific MHC class alleles and the inhibitory effects of antibodies targeting CD4 and MHC class II molecules [1] [3]. The arthritogenic component of CFA has been identified as muramyl dipeptide, a peptidoglycan dimer that can induce arthritis even in the absence of mycobacterial antigens [1]. The model exhibits a well-defined temporal progression, with an acute inflammatory phase followed by a remission phase, providing a valuable window for evaluating therapeutic interventions at different disease stages [1].

Model Fundamentals and Applications

Key Characteristics and Applications

The AIA model demonstrates several distinctive features that make it particularly valuable for preclinical research. Unlike collagen-induced arthritis (CIA), AIA is induced by substances that do not contain a defined self-antigen, and it generally presents with less severe symptoms that follow a transient course [3]. The model displays a rapid disease onset typically occurring 11-14 days post-inoculation, reaching peak severity around days 15-30, followed by a prolonged remission phase from approximately day 50 post-induction [1] [4]. This predictable disease course enables researchers to design studies targeting specific phases of arthritis development and progression.

The AIA model serves multiple critical functions in drug discovery and development, including: (1) Target validation—confirming the relevance of molecular pathways in inflammatory arthritis; (2) Efficacy assessment—evaluating the therapeutic potential of novel compounds; (3) Toxicity prediction—identifying potential adverse effects on immune function and organ systems; and (4) Mechanistic studies—elucidating fundamental processes driving inflammation and joint destruction [5] [3]. The model has contributed significantly to our understanding of T cell-mediated immunity and the roles of various cytokines, including TNF-α, IL-1β, IL-6, and IL-17, in arthritis pathogenesis [1] [6].

Advantages and Limitations

The AIA model offers several advantages for preclinical research, including well-characterized disease progression, high reproducibility in susceptible strains, and the ability to evaluate both local and systemic inflammatory responses [1] [2]. The model's responsiveness to standard anti-rheumatic therapies enhances its predictive validity for human RA treatments. Additionally, the transient nature of the arthritic response reduces overall animal suffering compared to chronic models [3].

However, researchers must also consider several limitations when utilizing the AIA model. The condition demonstrates significant differences from human RA, particularly in its spontaneous resolution, which contrasts with the chronic nature of human disease [1] [3]. There is also considerable strain-dependent variability in susceptibility and disease severity [4] [2]. Furthermore, the model involves systemic involvement beyond joints, potentially complicating the interpretation of drug effects specifically on articular structures [4]. The requirement for potent immunological adjuvants also raises considerations for animal welfare and housing requirements [2].

Experimental Design and Protocols

Animal Selection and Housing

Strain selection represents a critical factor in AIA study design, as genetic background significantly influences susceptibility and disease progression. Lewis rats demonstrate consistent susceptibility to AIA and have been extensively characterized, making them a preferred choice for many applications [4] [7]. Dark Agouti (DA) rats typically exhibit more severe overall responses and may provide a broader dynamic range for detecting therapeutic effects [4]. Sprague-Dawley rats represent another commonly used strain, particularly in pharmacological studies [6]. Table 1 outlines the susceptibility profiles of various rat strains to AIA induction.

Table 1: Susceptibility of Rat Strains to Adjuvant-Induced Arthritis

| Strain | Susceptibility | Disease Characteristics | Research Applications |

|---|---|---|---|

| Lewis | High | Consistent onset, moderate severity | Standard efficacy studies, immune mechanism investigations |

| Dark Agouti (DA) | High | Enhanced severity, symmetrical presentation | Studies requiring robust response, comparative models |

| Sprague-Dawley | Moderate | Variable response | Pharmacological testing, therapeutic screening |

| Wistar | Moderate | Moderate severity | General research applications |

| Fischer F344 | Variable/Resistant | Dependent on microbial status | Mechanistic studies on resistance factors |

Age and housing conditions significantly impact AIA development. Researchers should utilize rats aged 6-12 weeks, as both younger (1-7 days old) and older (>9 months old) animals demonstrate resistance to disease induction [2]. Housing should maintain constant environmental conditions (temperature 22±2°C, humidity 72%, 12h light/12h dark cycle) with free access to standard pelleted diet and water [4] [6]. Whenever possible, specific pathogen-free (SPF) conditions are recommended to minimize variations in microbial composition that can affect disease phenotypes [2].

Adjuvant Preparation and Inoculation

Complete Freund's Adjuvant preparation requires careful attention to ensure consistent results. CFA containing Mycobacterium tuberculosis H37Ra at 10 mg/mL concentration is recommended for reliable AIA induction, although concentrations as low as 5 mg/mL may also be effective [2]. Proper resuspension of mycobacterial particles is essential before each injection, as settling can lead to inconsistent distribution and variable disease induction [2]. For certain applications, CFA may be emulsified with an equal volume of saline or buffer solution using an electric homogenizer to create a stable emulsion [4].

Table 2: Adjuvant Formulations and Administration Routes for AIA Induction

| Parameter | Footpad Injection | Tail Base Injection |

|---|---|---|

| CFA Volume | 0.05-0.1 mL | 0.1 mL |

| Mycobacterium Concentration | 10 mg/mL | 10 mg/mL |

| Injection Site | Subcutaneous, rear paw footpad | Subcutaneous, near base of tail |

| Primary Inflammation | Severe acute inflammation within 30 minutes, peaks at 3-4 days | Minimal local reaction |

| Secondary Arthritis Onset | 12-14 days in non-injected paws | 12-14 days in peripheral joints |

| Advantages | Robust local inflammation for topical drug evaluation | Avoids confounding primary inflammation |

| Limitations | Significant local discomfort, restricted by many IACUCs | Systemic response without localized primary inflammation |

Inoculation procedures vary based on research objectives. The footpad injection method generates severe local inflammation ideal for evaluating topical treatments or studying localized immune responses [2]. The tail base injection approach induces systemic arthritis without confounding primary inflammation, making it preferable for evaluating systemic therapies [2] [7]. Animals should be anesthetized using ketamine/xylazine (75/10 mg/kg) or other approved regimens before inoculation to minimize discomfort [4]. Booster injections may be administered on day 7 for enhanced disease induction in certain protocols [6].

Disease Monitoring and Evaluation

Clinical Assessment

Regular monitoring of clinical parameters provides essential data on disease progression and therapeutic efficacy. Body weight should be recorded at least weekly, as arthritic animals typically exhibit reduced weight gain or weight loss compared to healthy controls [6] [5]. Paw swelling represents the most direct measure of arthritis severity and can be quantified through multiple methods:

- Paw volume measurement using water plethysmography provides an objective assessment of edema [7]

- Paw thickness measurement with digital calipers across standardized anatomical points [4]

- Clinical arthritis scoring based on visual inspection using standardized scales

Clinical scoring systems typically employ a 0-4 scale for each paw: 0 = no inflammation; 1 = mild redness and swelling of ankle/wrist or individual digits; 2 = moderate inflammation and erythema; 3 = severe inflammation and erythema; 4 = maximally inflamed limb with ankylosis [6] [2]. For tail base injection protocols, scores from all four paws are summed (maximum score = 16), while for footpad injection, the injected paw is excluded from scoring (maximum score = 12) [2].

Table 3: Disease Progression Timeline and Evaluation Parameters in AIA

| Time Post-Inoculation | Disease Phase | Clinical Features | Recommended Assessments |

|---|---|---|---|

| Days 0-3 | Pre-clinical | Local inflammation (footpad method) | Paw volume, local hyperthermia |

| Days 4-11 | Latent | Minimal visible signs | Body weight, general health |

| Days 12-20 | Onset & Progression | Emerging swelling in secondary joints | Clinical scoring, paw volume, cytokine levels |

| Days 21-35 | Peak Activity | Maximum joint inflammation and swelling | Comprehensive clinical, biochemical, and immune assessments |

| Days 36-50+ | Resolution | Gradual reduction of inflammation, persistent joint deformation | Histological evaluation, structural damage assessment |

Histological and Molecular Assessment

Histopathological evaluation provides crucial information on joint pathology and tissue damage. Animals are euthanized at predetermined endpoints, and hind paws are excised for processing [6]. Joints should be fixed in 10% neutral buffered formalin and decalcified in solutions containing formic acid and hydrochloric acid for approximately two weeks [6]. Longitudinal sections of the tibiotarsal joint are stained with:

- Hematoxylin and Eosin (H&E) for general histology assessment

- Masson's Trichrome for collagen deposition evaluation

- Toluidine Blue O for proteoglycan content in cartilage

Histopathological scoring typically evaluates synovial hyperplasia, cellular infiltration, and pannus formation on a 0-3 scale [6]. Additional parameters may include cartilage erosion, bone resorption, and periosteal new bone formation.

Molecular and biochemical analyses enhance understanding of disease mechanisms and treatment effects. Cytokine profiling of serum, synovial fluid, or joint homogenates for TNF-α, IL-1β, IL-6, and IL-17 levels using ELISA provides insight into inflammatory pathways [1] [6]. Oxidative stress markers such as TBARS (thiobarbituric acid reactive substances) in plasma indicate systemic oxidative damage [7]. Erythrocyte sedimentation rate (ESR) measurement serves as a hematological indicator of systemic inflammation [6]. Tissue enzymes including γ-glutamyltransferase (GGT) in joint homogenates reflect local cellular infiltration and activation [7].

Therapeutic Applications and Efficacy Assessment

Efficacy Testing of Novel Compounds

The AIA model provides a robust platform for evaluating potential anti-arthritic therapies. Studies typically involve prophylactic protocols (treatment initiation before disease onset) or therapeutic protocols (treatment initiation after clinical signs appear) to model prevention versus intervention scenarios [1]. Test compounds are administered via appropriate routes—oral, intraperitoneal, subcutaneous—with dosing regimens tailored to compound characteristics [6] [7]. Positive controls such as methotrexate (0.3-0.4 mg/kg twice weekly) or anti-TNF agents establish benchmark responses for experimental treatments [6] [7].

The model has proven particularly valuable for evaluating natural products and antioxidants. For instance, Indole-3-Carbinol (I3C) at 100 mg/kg/day demonstrated comparable efficacy to methotrexate in reducing paw swelling and inflammatory markers while offering hepatoprotective effects [6]. Similarly, pinosylvin (30-50 mg/kg/day) and other antioxidants significantly attenuated arthritis progression and oxidative stress parameters [7]. These findings highlight the utility of AIA for identifying compounds with favorable efficacy and safety profiles.

Combination Therapy Studies

The AIA model effectively models combination therapies relevant to clinical practice, where multiple agents with complementary mechanisms are used simultaneously. Studies have demonstrated that combining methotrexate with antioxidants such as coenzyme Q10 (20 mg/kg/day), carnosine (150 mg/kg/day), or pinosylvin produces enhanced efficacy compared to monotherapy [7]. These combinations typically yield greater reduction in paw edema and more pronounced normalization of biochemical parameters including plasma IL-1 levels and tissue GGT activity [7].

The experimental workflow for combination studies in the AIA model can be visualized as follows:

Diagram 1: Experimental workflow for combination therapy studies in the AIA model

Technical Considerations and Best Practices

Optimization and Standardization

Several technical factors require careful consideration to ensure reproducible and reliable AIA studies. CFA formulation characteristics, particularly mycobacterial particle size, significantly impact disease induction, with extensively ground preparations yielding more consistent results [2]. Animal source variations can substantially influence disease phenotypes, as genetic background and gut microbiota differ between vendors even for the same nominal strain [2]. Researchers should conduct pilot studies with animals from their selected vendor and housing conditions to confirm AIA susceptibility before initiating large-scale experiments.

Standardized evaluation protocols enhance data comparability across studies. Consistent timing of assessments relative to disease induction is crucial, as the dynamic nature of AIA means that results can vary considerably based on evaluation timepoints [4]. Blind scoring of clinical and histological parameters minimizes observer bias, while randomization of animals to treatment groups reduces confounding effects of cage position and handling [6]. Implementation of humane endpoints, such as maximum allowable weight loss or severe ankylosis, ensures ethical conduct while maintaining scientific integrity.

Data Interpretation and Translation

Interpretation of AIA study results requires consideration of several model-specific factors. The transient nature of AIA means that treatments appearing effective during the resolution phase might simply be accelerating a natural process rather than providing genuine therapeutic benefit [1] [3]. The systemic inflammatory response in AIA affects multiple organs beyond joints, potentially complicating the attribution of drug effects specifically to joint pathology [4]. Additionally, the strain-dependent susceptibility limits generalizability, necessitating confirmation of findings across multiple models where possible.

The regulatory T cell responses that naturally develop during AIA progression represent an important consideration for immunomodulatory therapies [1]. The emergence of T cell responses to C-terminal epitopes of mycobacterial heat shock protein 65 during the recovery phase suggests an inherent regulatory mechanism that might influence treatment responses [1]. Understanding these endogenous regulatory processes helps contextualize therapeutic outcomes and potentially identifies novel targets for intervention.

Conclusion

The Adjuvant-Induced Arthritis model remains a valuable tool for investigating arthritis pathogenesis and evaluating potential therapeutic interventions. Its well-characterized disease progression, responsiveness to standard therapies, and relevance to human inflammatory pathways continue to make it a mainstay in preclinical rheumatology research. By adhering to standardized protocols, implementing comprehensive assessment methodologies, and considering model-specific limitations, researchers can maximize the utility and translational potential of AIA studies. As our understanding of immune mechanisms in arthritis evolves, the AIA model will continue to provide insights into disease processes and contribute to the development of novel treatment strategies for rheumatoid arthritis and related conditions.

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. Adjuvant-Induced Arthritis Model [chondrex.com]

- 3. Adjuvant-Induced Arthritis (AIA) Rodent Model [creative-biolabs.com]

- 4. Quantitative Dynamic Models of Arthritis Progression in the ... [pmc.ncbi.nlm.nih.gov]

- 5. Adjuvant-Induced Arthritis (AIA) Model [creative-bioarray.com]

- 6. Therapeutic benefits of Indole-3-Carbinol in adjuvant - induced ... [bmccomplementmedtherapies.biomedcentral.com]

- 7. Utilization of adjuvant for evaluation of new... arthritis model [pmc.ncbi.nlm.nih.gov]

Theoretical Signaling Pathways and Mechanism of Action

The therapeutic inhibition of TNF-α and IL-1β is a validated strategy for treating inflammatory diseases. While the exact mechanism of BMS-066 is not public, it likely targets these pathways as outlined below.

TNF-α Signaling and Potential Inhibition The TNF receptor superfamily (TNFRSF) members are key regulators of cell death, inflammation, and immune responses [1]. They feature extracellular cysteine-rich domains (CRDs) that are crucial for ligand binding and initiating downstream signaling [1]. The following diagram illustrates the classical TNF-α signaling pathway and a potential inhibitory mechanism.